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Cat. No.: B1587893

Get Quote

Welcome to the technical support center for troubleshooting the HPLC separation of derivatized

amino acids. This guide is designed for researchers, scientists, and drug development

professionals to navigate and resolve common challenges encountered during these sensitive

analyses. The following content is structured in a question-and-answer format to directly

address specific issues.

Section 1: Derivatization-Related Issues
The derivatization step is critical for successful amino acid analysis by HPLC, as most amino

acids lack a native chromophore or fluorophore.[1][2] This process enhances detection by UV-

Vis or fluorescence detectors.[1] However, it can also be a significant source of variability and

error.[3]

Question: I'm seeing no peaks or very small peaks for
my derivatized amino acids. What could be the
problem?
Answer:
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This is a common issue that often points back to the derivatization reaction itself. Here’s a

systematic approach to troubleshooting:

Incomplete Derivatization: The derivatization reaction may not have gone to completion.

pH of the reaction: The pH of the derivatization mixture is crucial. For instance, AccQ•Tag

derivatization requires a pH range of 8.2 to 10.1 for completion. If the pH is too low, the

derivatization will be incomplete, with acidic amino acids being more affected. For OPA

derivatization, a borate buffer with a pH of 9.9 has been shown to be optimal.[4]

Reagent Molar Excess: Ensure a sufficient molar excess of the derivatizing reagent to the

amino acids. For AccQ•Tag, a 4-6x molar excess is recommended.

Reaction Time and Temperature: While many derivatization reactions are rapid, ensure

you are following the recommended incubation times and temperatures for your specific

reagent.

Reagent Degradation: Derivatization reagents can be sensitive to light, moisture, and

temperature.

Freshness of Reagents: Prepare derivatization reagents fresh daily, if possible. For

example, the OPA derivatization reagent should be prepared fresh each day.[5]

Proper Storage: Store reagents as recommended by the manufacturer. For instance,

FMOC-Cl derivatives are stable for up to 13 days when stored at 4°C in the dark.[2]

Derivative Instability: The stability of the derivatized amino acids can vary depending on the

reagent used.

OPA Derivatives: OPA derivatives can be unstable, which is a known disadvantage of this

method.[4] The use of a sulfhydryl reagent like 3-mercaptopropionic acid (MPA) can form

more stable derivatives compared to other sulfhydryl reagents.[6][7]

Time to Injection: Minimize the time between derivatization and injection, especially for

less stable derivatives.[5]

Incorrect Wavelengths for Detection:
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FMOC Derivatives: For FMOC-amino acids, fluorescence detection typically uses an

excitation wavelength of 266 nm and an emission wavelength of 305 nm.[2][8]

OPA Derivatives: For OPA-derivatized amino acids, fluorescence detection is commonly

performed with an excitation wavelength of 340 nm and an emission wavelength of 450

nm or 455 nm.[5][8]

Question: My chromatogram shows many interfering
peaks, especially near the solvent front. How can I
resolve this?
Answer:

Interfering peaks, often referred to as "ghost peaks," can originate from several sources in

derivatization reactions.

Excess Derivatizing Reagent and By-products: The derivatizing reagent itself or its hydrolysis

products can be a major source of interference.

FMOC-Cl: The hydrolysis product of FMOC-Cl, FMOC-OH, has fluorescence properties

similar to the derivatized amino acids and can cause interference.[2]

AQC: The AQC derivatization method is known for having minimal interference from by-

products, but interference can still occur, especially in the presence of hydroxyproline and

hydroxylysine.[2]

Sample Cleanup: For reagents like PITC and FMOC-Cl, removal of excess reagent after

derivatization may be necessary.[1]

Sample Matrix Components: Complex sample matrices, such as those from food or

biological samples, can contain components that react with the derivatizing agent or interfere

with the separation.

Sample Preparation: Extensive sample preparation may be required to remove

interferences.[1] Solid-phase extraction (SPE) can be an effective cleanup step, but care

must be taken to avoid loss of amino acids.[9]
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Section 2: Chromatographic Separation Issues
Once derivatization is successful, the next challenge is achieving optimal chromatographic

separation.

Question: I'm experiencing poor peak resolution, with
several amino acid pairs co-eluting. What adjustments
can I make?
Answer:

Achieving baseline separation for all derivatized amino acids can be challenging. Here are

several factors to consider for improving resolution:

Mobile Phase Composition and pH:

pH Adjustment: The pH of the mobile phase significantly impacts the retention and

selectivity of derivatized amino acids. For reversed-phase separation of underivatized

amino acids, a pH of 7.4 was found to provide adequate separation for a wide range of

amino acids.[3]

Buffer Concentration: The concentration of the buffer in the mobile phase can also affect

separation. A lower buffer capacity (e.g., 10 mM phosphate buffer) was found to provide

optimal separation for underivatized amino acids.[3]

Ionic Strength: The separation of some amino acid pairs, such as Alanine/Arginine, is

sensitive to the ionic strength of the mobile phase.[8]

Gradient Optimization:

A gradient elution is typically necessary to separate the full profile of derivatized amino

acids.[8]

If you are using a pre-set gradient program designed for a different derivatization

chemistry (e.g., using an Accq-tag gradient for FMOC derivatives), it is unlikely to work

well.[10] You may need to develop a new gradient, for example, by running a broad 0-

100% gradient to determine the elution range of your derivatives.[10]
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Column Temperature:

Column temperature plays a crucial role in separation. Higher temperatures can lead to

decreased retention times, which may cause critical pairs to co-elute.[3] Conversely, a

controlled, slightly elevated temperature (e.g., 40°C) can improve peak shape and

reproducibility.[8] It is important to optimize the temperature for your specific separation.

Column Chemistry:

The choice of stationary phase is critical. While C18 columns are commonly used, not all

C18 columns are the same. Newer generation columns are often designed to minimize

interactions with residual silanol groups, which can improve peak shape for basic

compounds.[11]

For particularly difficult separations, specialized columns for amino acid analysis, such as

Agilent's Eclipse AAA columns, may provide better resolution for challenging pairs like

Aspartic acid/Glutamic acid and Histidine/Glycine.[8]

Question: My peaks are tailing. What are the likely
causes and how can I fix it?
Answer:

Peak tailing can be caused by a combination of instrumental, chemical, and column-related

issues.[11]

Chemical Effects: Interaction of the analytes with active sites on the column packing material

is a common cause of tailing.[11]

Residual Silanols: Basic amino acids can interact with residual silanol groups on the silica-

based stationary phase, leading to tailing.[11]

Mobile Phase pH: Lowering the pH of the mobile phase can reduce the ionization of

silanol groups and minimize these secondary interactions.[11]

Mobile Phase Additives: Adding a competing base to the mobile phase can help to mask

the active sites and improve peak shape.[11]
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Column Contamination and Degradation:

Contamination of the column with strongly retained sample components can lead to peak

tailing.[11]

A guard column is strongly recommended to protect the analytical column and extend its

lifetime, especially when dealing with complex matrices.[8][11]

Extra-Column Volume: Excessive volume in the tubing and connections between the injector,

column, and detector can contribute to band broadening and peak tailing.[11] Ensure that all

connections are made with the shortest possible length of appropriate diameter tubing.

Question: My retention times are shifting between
injections. What should I investigate?
Answer:

Retention time instability can compromise the reliability of your analysis. The following are

common causes:

Mobile Phase Preparation:

Inconsistent mobile phase preparation is a frequent cause of retention time shifts. Ensure

accurate and consistent preparation of buffers and organic solvent mixtures.

Degassing the mobile phase is important to prevent the formation of bubbles in the pump,

which can lead to flow rate fluctuations.[5]

Column Temperature:

Even small fluctuations in column temperature can cause significant shifts in retention

times.[3] Using a column oven to maintain a constant and stable temperature is essential

for reproducible results.

Column Equilibration:
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Insufficient column equilibration between gradient runs can lead to drifting retention times.

Ensure the column is fully re-equilibrated to the initial mobile phase conditions before each

injection.[5]

HPLC System Issues:

Check for leaks in the HPLC system, as these can cause pressure fluctuations and affect

the flow rate.

Ensure the pump is delivering a consistent and accurate flow rate.

Section 3: Sample Preparation and Matrix Effects
Question: I'm observing high backpressure when
injecting real samples, but not with standards. What is
happening?
Answer:

A sudden increase in backpressure upon injecting a sample is a strong indicator of particulate

matter or strongly adsorbed matrix components clogging the column inlet frit or the top of the

column bed.[9]

Inadequate Sample Cleanup: Complex samples like milk or protein hydrolysates can contain

components that are not soluble in the mobile phase or that precipitate upon injection.[9]

Filtration: Always filter your samples through a 0.2 µm filter before injection to remove

particulates.[5]

Protein Precipitation: For biological samples, ensure that protein precipitation is complete.

[5]

Solid-Phase Extraction (SPE): SPE is a powerful technique for sample cleanup, but it

needs to be optimized to ensure good recovery of the amino acids.[9]

Use of a Guard Column: A guard column is an essential preventative measure. It is a small,

disposable column placed before the analytical column to trap particulates and strongly
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retained compounds, thereby protecting the more expensive analytical column.[8][11]

Visualizations and Protocols
Troubleshooting Workflow for Poor Peak Resolution

Poor Peak Resolution Verify Mobile Phase
(Composition, pH, Freshness)

Optimize Gradient Profile
(Slope, Isocratic Holds)If no improvement

Resolution Improved

Issue Resolved

Adjust Column Temperature
If no improvement

Issue Resolved

Evaluate Column
(Age, Performance, Chemistry)If no improvement

Issue Resolved

Issue Resolved

Click to download full resolution via product page

Caption: A logical workflow for troubleshooting poor peak resolution in HPLC amino acid

analysis.

Protocol: OPA/MPA Derivatization for Primary Amino
Acids
This protocol is a general guideline and may need optimization for specific applications.

Reagent Preparation:

Borate Buffer (0.2 M, pH 9.2): Dissolve boric acid in ultrapure water and adjust the pH to

9.2 with 10 M NaOH.[7]
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OPA Solution: Dissolve 20 mg of o-phthalaldehyde (OPA) in 10 mL of the prepared borate

buffer.[7]

MPA Solution: Add 20 µL of 3-mercaptopropionic acid (MPA) to 10 mL of the prepared

borate buffer.[7]

Note: These reagents should be stored at 5°C for a maximum of one week.[7]

Derivatization Procedure (Automated Autosampler):

This procedure is best performed using an autosampler with a pre-column derivatization

function to ensure precise timing and reproducibility.[7]

A typical automated procedure involves aspirating the sample, followed by the OPA and

MPA reagents, into a sample loop or needle.

Allow the reaction to proceed for a defined, short period (e.g., 1-2 minutes) before

injection.

Data Summary Table: Common Derivatization Reagents
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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